3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure that includes a nitrogen atom. These compounds have significant potential in various fields, including drug discovery and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride typically involves the formation of the azabicyclo[3.2.1]octane core followed by chloromethylation. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic structure. The chloromethylation step can be achieved using reagents such as chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. This approach minimizes the risk of side reactions and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the bicyclic structure or to reduce any oxidized derivatives back to their original state.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation can produce alcohols or ketones .
Scientific Research Applications
3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another member of the azabicyclo[3.2.1]octane family with similar structural features but different functional groups.
8-oxa-3-azabicyclo[3.2.1]octane: Contains an oxygen atom in the bicyclic structure, leading to different chemical properties
Uniqueness
3-(Chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its chloromethyl group, which provides a reactive site for further chemical modifications. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for drug discovery .
Properties
IUPAC Name |
3-(chloromethyl)-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN.ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10;/h7-9H,2-6H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOFKFOQBVMWPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)CCl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90436-14-9 | |
Record name | 8-Azabicyclo[3.2.1]octane, 3-(chloromethyl)-8-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90436-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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